![molecular formula C8H6ClN3 B597301 4-氯-7-甲基吡啶并[2,3-D]嘧啶 CAS No. 117890-81-0](/img/structure/B597301.png)
4-氯-7-甲基吡啶并[2,3-D]嘧啶
描述
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a versatile chemical compound with diverse properties . It plays a crucial role in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors, which are vital therapeutic agents used in the treatment of diverse diseases, including cancer .
Synthesis Analysis
An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with a 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .Molecular Structure Analysis
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine has a molecular formula of C6H4ClN3 and a molecular weight of 153.57 g/mol . This compound appears as a white crystalline solid .Chemical Reactions Analysis
Chemically, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical And Chemical Properties Analysis
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a white crystalline solid . Its melting point range is approximately 214-217 °C .科学研究应用
1. Anticancer Agents
- Summary of Application : Pyrido[2,3-d]pyrimidines have been studied for their potential as anticancer agents. They have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
- Methods of Application : These compounds are typically synthesized in a laboratory and then tested in vitro (in a test tube or petri dish) or in vivo (in a living organism) for their anticancer activity. The specific methods of synthesis and testing can vary widely depending on the specific compound and the type of cancer being targeted .
- Results or Outcomes : While the specific results can vary, many pyrido[2,3-d]pyrimidines have shown promise as anticancer agents. They have been found to inhibit various cancer targets, including tyrosine kinase, extracellular regulated protein kinases, phosphatidylinositol-3 kinase, mammalian target of rapamycin, and others .
2. Anti-Inflammatory Agents
- Summary of Application : Pyrimidines, a class of compounds that includes pyrido[2,3-d]pyrimidines, have been studied for their anti-inflammatory effects .
- Methods of Application : As with the anticancer application, these compounds are synthesized in a laboratory and then tested for their anti-inflammatory activity. This can involve testing the compounds’ effects on various inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and others .
- Results or Outcomes : Many pyrimidines have been found to have potent anti-inflammatory effects. They can inhibit the expression and activities of various inflammatory mediators, potentially making them useful for treating inflammatory diseases .
3. Antiviral Agents
- Summary of Application : Derivatives of “4-Chloro-7-methylpyrido[2,3-D]pyrimidine” have shown potential as antiviral agents .
- Methods of Application : The specific methods of synthesis and testing can vary widely depending on the specific compound and the type of virus being targeted .
- Results or Outcomes : While the specific results can vary, many derivatives have shown promise as antiviral agents .
4. Treatment for Inflammatory Skin Disorders
- Summary of Application : “4-Chloro-7-methylpyrido[2,3-D]pyrimidine” serves as a scaffold for developing potent kinase inhibitors, including promising candidates for innovative treatments for inflammatory skin disorders like atopic dermatitis .
- Methods of Application : These compounds are typically synthesized in a laboratory and then tested in vitro or in vivo for their anti-inflammatory activity .
- Results or Outcomes : While the specific results can vary, many derivatives have shown promise as treatments for inflammatory skin disorders .
5. JAK Inhibitors
- Summary of Application : “4-Chloro-7-methylpyrido[2,3-D]pyrimidine” can be used for preparing JAK inhibitors Tofacitinib, Ruxolitinib, SHR0302 and other medicaments .
- Methods of Application : These compounds are typically synthesized in a laboratory and then tested in vitro or in vivo for their inhibitory activity .
- Results or Outcomes : While the specific results can vary, many derivatives have shown promise as JAK inhibitors .
6. Anti-Breast-Cancer Agents
- Summary of Application : Derivatives of “4-Chloro-7-methylpyrido[2,3-D]pyrimidine” have shown potential as anti-breast-cancer agents .
- Methods of Application : These compounds are typically synthesized in a laboratory and then tested in vitro or in vivo for their anti-breast-cancer activity .
- Results or Outcomes : While the specific results can vary, many derivatives have shown promise as anti-breast-cancer agents .
未来方向
The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . The various pyridopyrimidines are used on several therapeutic targets . This suggests that there is potential for future research and development in this area.
属性
IUPAC Name |
4-chloro-7-methylpyrido[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c1-5-2-3-6-7(9)10-4-11-8(6)12-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFRGDCMHQEADW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80733804 | |
| Record name | 4-Chloro-7-methylpyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-methylpyrido[2,3-D]pyrimidine | |
CAS RN |
117890-81-0 | |
| Record name | 4-Chloro-7-methylpyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

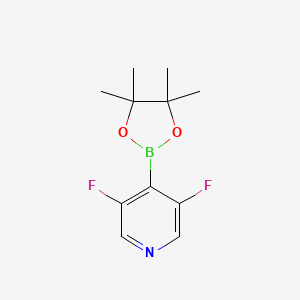
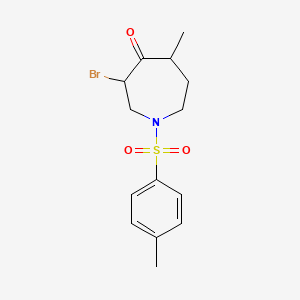
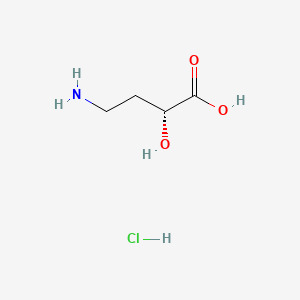

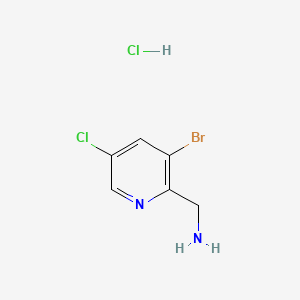
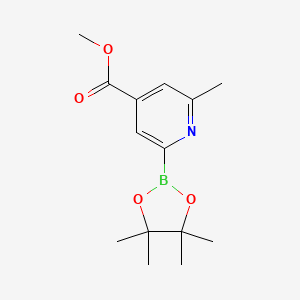
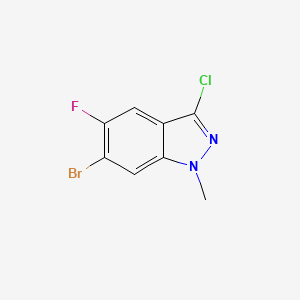
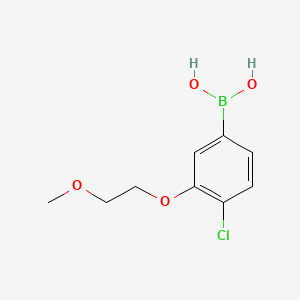
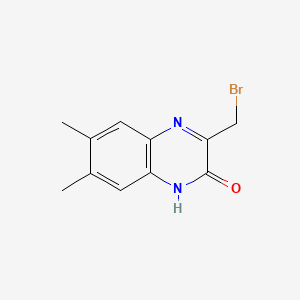
![tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B597230.png)
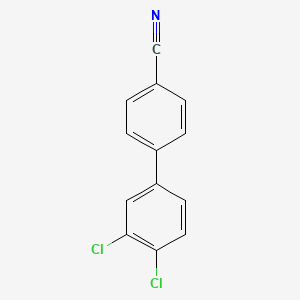
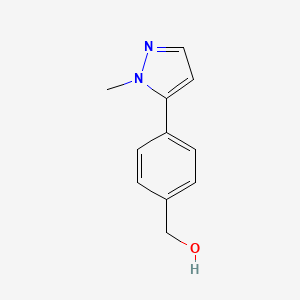
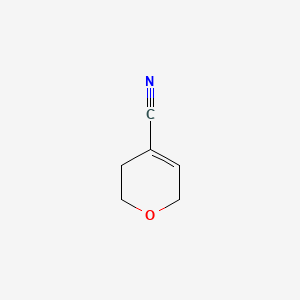
![4-[3-(Benzyloxy)phenyl]-2-chlorobenzonitrile](/img/structure/B597241.png)